Maytansinol
Description
Historical Context of Discovery and Early Characterization
The story of maytansinol (B1676226) is intrinsically linked to the discovery of its parent compound, maytansine (B1676224). Maytansine was first isolated in 1972 from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus). adcreview.comacs.org A few years later, in 1975, this compound was reported. google.com The initial isolation of maytansinoids, including maytansine, from the plant family Celastraceae was a significant event in natural product chemistry. acs.org Subsequently, these compounds were also found in other plant families like Rhamnaceae and Euphorbiaceae, as well as in mosses and microorganisms such as Actinosynnema pretiosum. acs.orgresearchgate.net
Early research focused on characterizing the structure of these complex molecules. The structure and stereochemistry of maytansine were determined using X-ray crystallography. academie-sciences.fr this compound was identified as the deacylated core of ansamitocin P-0 and could be obtained by the reductive cleavage of the ester group in maytansine using reagents like lithium aluminum hydride. google.comacademie-sciences.fr This process of removing the ester at the C-3 position to yield the secondary alcohol, this compound, became a crucial step in the semi-synthesis of various maytansinoid derivatives. google.com
Structural Classification within the Maytansinoid Family
This compound is a member of the maytansinoid family, which in turn belongs to the larger class of ansamycin (B12435341) antibiotics. academie-sciences.frnih.gov The defining feature of maytansinoids is their 19-membered ansa macrolide structure, which is a macrocyclic lactam ring attached to a chlorinated benzene (B151609) ring chromophore. nih.gov
The core structure of this compound provides the essential scaffold for the biological activity of the entire maytansinoid class. Key structural elements include:
A 19-membered macrocyclic lactam ring: This stable ring is fundamental to the rigidity and stability of the molecule, serving as the framework for interactions with cellular targets. nih.gov
A highly strained cyclohexane (B81311) ring: This feature plays a significant role in the compound's cytotoxicity. nih.gov
An extended polyketide side chain: This flexible chain is crucial for the disruption of microtubule assembly. nih.gov
This compound itself is the alcohol core, and variations in the ester group at the C-3 position give rise to the diverse family of maytansinoids. nih.govaacrjournals.org For instance, ansamitocins are a closely related group of maytansinoids isolated from bacterial sources, and this compound is also known as ansamitocin P-0. academie-sciences.frmedchemexpress.com
Table 1: Key Structural Features of this compound
| Feature | Description | Significance |
|---|---|---|
| Ansa Macrolide Structure | A 19-membered macrocyclic ring. | Provides the fundamental scaffold for biological activity. nih.gov |
| Chlorinated Benzene Ring | Aromatic portion of the molecule. | Part of the chromophore and essential for the structure. nih.gov |
| C-3 Hydroxyl Group | A secondary alcohol at position 3. | Site for esterification to create various maytansinoid derivatives. google.comaacrjournals.org |
| Cyclohexane Ring | A strained ring within the macrocycle. | Contributes to the molecule's cytotoxicity. nih.gov |
| Polyketide Side Chain | An extended chain attached to the macrocycle. | Interacts with tubulin to disrupt microtubule dynamics. nih.gov |
Broader Significance in Natural Product Chemistry and Chemical Biology Research
The complex and potent nature of this compound has made it a subject of extensive research in both natural product chemistry and chemical biology.
In natural product chemistry , the total synthesis of this compound has been a significant challenge and achievement. Several total syntheses have been reported, often employing convergent strategies where different fragments of the molecule are synthesized separately and then combined. acs.orgnih.govacs.org These synthetic efforts have not only provided access to this compound and its analogs for further study but have also driven the development of new synthetic methodologies. acs.org The ability to chemically modify this compound, particularly at the C-3 position, has been instrumental in creating a wide array of semi-synthetic derivatives. academie-sciences.frresearchgate.net
In the field of chemical biology , this compound and its derivatives are primarily recognized for their potent antitumor activity. medchemexpress.com They function as powerful microtubule-targeting agents, inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis in cancer cells. adcreview.comnih.govmedchemexpress.com Maytansinoids bind to the vinca (B1221190) domain of tubulin, a site distinct from that of other microtubule inhibitors like taxanes. nih.gov While maytansine itself showed unacceptable systemic toxicity in early clinical trials, its derivatives have found a crucial application as the cytotoxic "payloads" in antibody-drug conjugates (ADCs). adcreview.comaacrjournals.org In this approach, a potent maytansinoid is linked to a monoclonal antibody that specifically targets a protein on the surface of cancer cells, allowing for the targeted delivery of the cytotoxic agent and minimizing off-target effects. adcreview.comgoogle.com This strategy has led to the development of successful cancer therapeutics. acs.org
Furthermore, this compound and its functionalized derivatives serve as valuable chemical probes for studying microtubule dynamics and the structure-activity relationships of tubulin binders. researchgate.netunimi.itnih.gov Research continues to explore new maytansinoid analogs with improved properties, aiming to expand their therapeutic potential. aacrjournals.org
Structure
2D Structure
Properties
Molecular Formula |
C28H37ClN2O8 |
|---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
(16E,18E)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+ |
InChI Key |
QWPXBEHQFHACTK-KZVYIGENSA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Synonyms |
maytansinol |
Origin of Product |
United States |
Natural Sources and Biosynthesis of Maytansinol
Isolation from Plant Genera
The initial discovery and isolation of maytansinoids, the family of compounds to which maytansinol (B1676226) belongs, were from plant sources. These findings paved the way for further research into the botanical origins of these complex molecules.
Maytenus Species as Primary Botanical Sources
The genus Maytenus stands out as a primary botanical source of maytansinoids. The groundbreaking isolation of maytansine (B1676224), a derivative of this compound, was first reported from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus). nih.govacs.orgbiomedres.us This discovery in the 1970s spurred the investigation of other species within the genus. researchgate.net
Subsequent research led to the isolation of maytansine and its related compounds from other Maytenus species, including Maytenus buchananii and Maytenus variabilis. acs.orgnih.govjipb.net In fact, large-scale collections of M. buchananii were utilized to obtain sufficient quantities of maytansine for preclinical studies. acs.org The investigation of M. buchananii also resulted in the identification of new maytansinoids, such as 2'-N-demethylmaytanbutine and maytanbicyclinol. acs.orgnih.gov Maytenus variabilis, found in several provinces of China, has also been identified as a viable source for the isolation of maytansinoids like maytansine, maytanprine, and maytanbutine. jipb.net
| Plant Species | Isolated Maytansinoids |
| Maytenus serrata | Maytansine |
| Maytenus buchananii | Maytansine, 2'-N-demethylmaytanbutine, Maytanbicyclinol |
| Maytenus variabilis | Maytansine, Maytanprine, Maytanbutine |
Putterlickia Species and Other Higher Plant Sources
Alongside Maytenus, the genus Putterlickia is another significant source of maytansinoids. This compound itself was first isolated from Putterlickia verrucosa. chemicalbook.com Research has confirmed the presence of maytansine in Putterlickia verrucosa and Putterlickia retrospinosa. acs.org Furthermore, a study on Putterlickia pyracantha revealed the presence of maytansine, maytanprine, maytanbutine, maytanvaline, and normaytancyprine. nih.gov
Beyond these two primary genera, maytansinoids have been reported in other higher plants like Gymnosporia diversifolia. nih.gov
Microbial Origin and Symbiotic Production
The discovery of maytansinoids in microorganisms revolutionized the understanding of their origins, suggesting a more complex biosynthetic story than initially presumed.
Production by Actinosynnema pretiosum and Related Actinomycetes
The actinomycete Actinosynnema pretiosum is a key microbial producer of maytansinoids, specifically a group of related compounds called ansamitocins. plos.orgpnas.org Ansamitocins, such as ansamitocin P-3, are structurally similar to maytansine and can serve as precursors for its synthesis. plos.org The ability to produce these compounds through large-scale fermentation of A. pretiosum offers a significant advantage over extraction from plant sources, where yields are often low. plos.org
Research has focused on enhancing the production of ansamitocins in A. pretiosum through various methods, including the genetic modification of regulatory genes. nih.gov For instance, mutant strains of A. pretiosum have been developed that exhibit significantly increased yields of ansamitocin P-3. google.comgoogle.com Other actinomycetes have also been identified as producers of ansamitocins. academie-sciences.fr
Endophytic Microorganisms as Biosynthetic Hosts in Plants
A fascinating aspect of maytansinoid biosynthesis is the role of endophytic microorganisms. Evidence strongly suggests that the actual producers of maytansinoids found in plants are often the bacteria residing within the plant tissues. acs.orgacs.org Studies on Putterlickia species have shown that endophytic bacterial communities, particularly those within the roots, are responsible for maytansine biosynthesis. acs.orgresearchgate.netnih.gov
This symbiotic relationship involves a complex interplay between the host plant and its microbial inhabitants. For example, in Maytenus serrata, it has been proposed that the plant and its cryptic endophytic microflora collaborate in the biosynthesis of maytansine. rsc.orgrsc.org The plant may produce the initial building block, 3-amino-5-hydroxybenzoic acid (AHBA), which is then processed by the endophytic bacteria to complete the synthesis of the final compound. rsc.orgrsc.org This cross-species biosynthesis highlights the intricate connections within the plant holobiont. rsc.org
Elucidation of Maytansinoid Biosynthetic Pathways
The biosynthesis of maytansinoids is a complex process involving a modular polyketide synthase (PKS) system. The pathway begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgpnas.org The carbon backbone of the maytansinoid is then assembled on a type I modular PKS. pnas.org
Role of the Aminoshikimate Pathway
The biosynthesis of maytansinoids initiates with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). rsc.orgrsc.org This critical precursor is synthesized via the aminoshikimate pathway. researchgate.netresearchgate.netrsc.org This pathway is a variation of the shikimate pathway, which typically produces aromatic amino acids. The specific incorporation of AHBA into the ansamycin (B12435341) and maytansinoid structures establishes it as a key, foundational intermediate for this entire class of compounds. rsc.org In some cases, a cross-species biosynthetic pathway has been proposed, where the host plant and its endophytic microflora collaborate to produce the final compound. rsc.org For example, in Maytenus serrata, the plant and its cryptic endophytes may produce AHBA, while a culturable endophytic bacterium performs a later step, such as chlorination. rsc.orgrsc.org
Involvement of Modular Polyketide Synthases (PKS)
Following the synthesis of the AHBA starter unit, the core structure of the maytansinoid is assembled by a type I modular polyketide synthase (PKS). pnas.orgnih.gov This PKS acts like a molecular assembly line, sequentially adding extender units to the growing polyketide chain. The biosynthesis of ansamitocin, a precursor to this compound, involves the assembly of the carbon framework on a PKS from the AHBA starter unit. nih.gov
The PKS system responsible for ansamitocin biosynthesis is encoded by four large genes (asmA, asmB, asmC, and asmD). pnas.orgnih.gov Together, these genes encode eight distinct modules, each responsible for a specific cycle of chain elongation and modification. pnas.orgnih.gov The assembly process involves the incorporation of three propionate (B1217596) units and three acetate (B1210297) units, ultimately leading to the formation of a 19-membered macrocyclic lactam. pnas.org One of the unusual features of this PKS is the incorporation of a hydroxylated two-carbon "glycolate" unit in the third extension step. pnas.org
Characterization of Key Biosynthetic Genes (e.g., AHBA Synthase Genes)
The genetic basis for maytansinoid biosynthesis has been extensively studied in Actinosynnema pretiosum. The biosynthetic gene cluster for ansamitocin, termed 'asm', is dispersed in separate regions of the microorganism's genome. pnas.orgnih.gov
Key genes involved in the synthesis of the AHBA starter unit have been identified as asm22–24, asm43–45, and asm47. pnas.orgnih.gov A remarkable feature of this cluster is the presence of two homologous genes for AHBA synthase (rifK homologues), which may have distinct functions in the formation of AHBA. pnas.orgnih.gov One is thought to be responsible for introducing the nitrogen atom, while the other may catalyze the final aromatization step. pnas.org
The core PKS genes (asmA-D) are followed by a series of genes responsible for post-PKS modifications, which are crucial for the final structure and activity of the maytansinoid. pnas.orgnih.gov For instance, the gene asm12 encodes a FADH2-dependent halogenase, which is responsible for the chlorination of the aromatic ring, a characteristic feature of many maytansinoids. rsc.org Other important genes include those encoding for methyltransferases (asm10), epoxidases, and carbamoyltransferases (asm21). pnas.orgnih.govgenome.jp
| Gene/Gene Set | Proposed Function in Maytansinoid Biosynthesis | Reference |
| asm22–24, asm43–45, asm47 | Biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. | pnas.orgnih.gov |
| asmA, asmA, asmA, asmA | Type I modular polyketide synthase (PKS) genes for backbone assembly. | pnas.orgnih.gov |
| asm9 | Downloading enzyme involved in the termination of the polyketide chain. | nih.gov |
| asm12 | FADH2-dependent halogenase responsible for chlorination. | rsc.org |
| asm13–17 | Formation of the methoxymalonate extender unit. | pnas.orgnih.gov |
| asm19 | 3-O-acyltransferase. | acs.orgnih.gov |
| asm21 | Carbamoyltransferase. | genome.jp |
| asm24 | AHBA synthase (one of two rifK homologues). | pnas.org |
Proposed Biosynthetic Intermediates and Enzyme Functions
The biosynthesis of this compound is a multi-step process beginning with the AHBA starter unit. The modular PKS then elongates the chain, and the initial product released is a macrocycle called proansamitocin. pnas.orgpsu.edu This initial intermediate then undergoes a series of extensive post-PKS modifications to yield the final active compounds. pnas.orgnih.gov
These modifications are catalyzed by a suite of tailoring enzymes:
Methyltransferases : Add methyl groups at various positions.
Halogenase : The asm12 gene product incorporates a chlorine atom onto the AHBA-derived aromatic ring. rsc.org
Epoxidase : Creates an epoxide ring on the macrocycle.
Carbamoyltransferase : The asm21 gene product adds a carbamoyl (B1232498) group. genome.jp
Acyltransferase : The asm19 gene product attaches an ester side chain at the C3 position, converting this compound into various maytansinoids like ansamitocin P-3. acs.orgnih.gov
The sequence of these tailoring steps is crucial, and interrupting or altering this sequence can lead to the accumulation of different intermediates. For example, N-desmethyl-4,5-desepoxythis compound (DDM) is a known precursor in the ansamitocin pathway. acs.org
| Intermediate | Description | Reference |
| 3-amino-5-hydroxybenzoic acid (AHBA) | The starter unit for the entire biosynthetic pathway, formed via the aminoshikimate pathway. | rsc.orgpnas.orgnih.gov |
| Proansamitocin | The initial macrocyclic lactam product released from the polyketide synthase. | pnas.orgpsu.edu |
| N-desmethyl-4,5-desepoxythis compound (DDM) | An intermediate that undergoes several post-PKS modifications. | acs.org |
| This compound | The core alcohol, which is often esterified by an acyltransferase to form other maytansinoids. | google.comacs.org |
| Ansamitocin P-3 | A common maytansinoid ester produced by Actinosynnema pretiosum. | google.comacs.org |
Strategies for Genetic Engineering of this compound Biosynthesis
The elucidation of the maytansinoid biosynthetic pathway has opened avenues for producing novel, structurally modified analogues through genetic engineering. washington.edupnas.orgnih.gov These strategies aim to overcome the limitations of chemical synthesis and generate compounds with potentially improved properties.
One primary strategy involves the targeted inactivation of specific genes in the biosynthetic cluster. Deleting the 3-O-acyltransferase gene (asm19) in A. pretiosum, which is responsible for esterifying the C3-hydroxyl group of this compound, results in a mutant strain that accumulates this compound precursors. acs.orgnih.gov
Another powerful approach is the heterologous expression of genes from other organisms into the maytansinoid production host. This has been successfully used to reprogram the biosynthetic pathway. For instance, introducing the gene for a single-module NRPS-like d-alanyltransferase (SmAstC) into a mutant A. pretiosum strain (HGF052) redirected the metabolic flux. acs.org The engineered strain catalyzed the d-alanylation of the intermediate DDM, which then readily hydrolyzed to yield this compound, overcoming a significant bottleneck in its in vivo production. acs.org
Combinatorial biosynthesis, which combines gene deletions with the introduction of new genes, has also proven effective. In one study, the asm19 gene was deleted, and a 3-O-carbamoyltransferase gene (asc21b) along with N-methyltransferase genes were introduced into the mutant strain. acs.orgnih.gov This led to the production of a new compound, 3-O-carbamoylthis compound, which can be chemically converted to this compound. acs.orgnih.gov This engineered product was less toxic to the producing organism, allowing for significantly higher production titers. acs.org These genetic engineering techniques not only provide access to this compound but also pave the way for creating libraries of novel maytansinoids. psu.edu
Chemical Synthesis and Derivatization of Maytansinol
Total Synthesis Approaches to Maytansinol (B1676226)
The total synthesis of maytansinoids has been a significant field of research, spurred by the compounds' potent biological activity and complex architecture. academie-sciences.fr These endeavors not only provided access to this compound but also drove the development of new synthetic methodologies. By 1984, three different research groups had reported total syntheses of maytansinoids. researchgate.net
The initial breakthroughs in the total synthesis of the maytansinoid framework occurred in the early 1980s, with several groups reporting successful strategies. These early syntheses, while lengthy, were landmark achievements in organic chemistry. researchgate.net
The Meyers Synthesis (1980): A. I. Meyers' group reported the total synthesis of racemic this compound. researchgate.netacs.org A key feature of their approach was the strategy for closing the 19-membered macrocyclic ring. Instead of forming the amide bond last (macrolactamization), they utilized an intramolecular Claisen reaction to form the C2-C3 bond, a departure from other approaches. academie-sciences.fr The synthesis began with precursors like methyl vanillate (B8668496) for the aromatic portion and protected methallyl alcohol for the ansa chain. academie-sciences.fr The final step involved a sodium borohydride (B1222165) reduction of a C3-ketone, which produced a mixture of four isomers, with the desired (–)-maytansinol isolated from the mixture. academie-sciences.fr
The Corey Synthesis (1980): Almost concurrently, E. J. Corey's group published a total synthesis of maytansine (B1676224), the C-3 ester of this compound. researchgate.netacs.org This synthesis is notable for its use of a chiral starting material, tri-O-acetyl-D-glucal, to control the stereochemistry of the ansa chain. academie-sciences.fr The aromatic fragment was prepared from gallic acid. academie-sciences.fr Unlike Meyers, Corey employed a macrolactamization strategy to form the large ring. academie-sciences.fr This work was part of Corey's broader contributions to the theory and methodology of organic synthesis, for which he received the Nobel Prize in Chemistry in 1990. royalsocietypublishing.org
The Isobe Synthesis (1982): Minoru Isobe's group also developed a total synthesis of this compound, distinguished by its stereocontrolled approach. academie-sciences.frresearchgate.net Their strategy relied on a chiral carbohydrate precursor, D-mannose, to construct the ansa chain with defined stereocenters. academie-sciences.fr This approach demonstrated the power of using readily available chiral molecules from the "chiral pool" to build complex natural products. A later synthesis from the group in 1984 achieved a stereocontrolled total synthesis of (-)-maytansinol. researchgate.net
| Seminal Total Syntheses of Maytansinoids | ||
| Principal Investigator | Year Reported | Key Strategic Feature |
| A. I. Meyers | 1980 | Intramolecular Claisen condensation for macrocyclization. researchgate.netacademie-sciences.fr |
| E. J. Corey | 1980 | Macrolactamization; use of D-glucal as a chiral precursor. academie-sciences.fracademie-sciences.fr |
| Minoru Isobe | 1982 | Stereocontrolled synthesis using D-mannose as a chiral precursor. academie-sciences.frresearchgate.net |
Building on the foundational syntheses, later approaches focused on improving efficiency and stereocontrol through more convergent strategies. A convergent synthesis involves preparing large, complex fragments of the target molecule separately and then joining them near the end of the synthesis, which is often more efficient than a linear approach.
A notable example is the convergent total synthesis of (–)-maytansinol reported by Françoise Khuong-Huu's group in 1996. nih.govacs.org Their strategy involved the condensation of two key fragments: a (3S,6S,7S)-aldehyde containing the ansa chain portion and an (S)-p-tolyl sulfoxide (B87167) fragment for the aromatic moiety. nih.govacs.org This coupling created an open-chain precursor with the correct E/E stereochemistry for the diene system. Subsequent modifications and a final macrocyclization step successfully yielded this compound. nih.govacs.org This approach highlights a more advanced methodology, aiming to assemble the complex core in fewer steps from well-defined intermediates.
The synthesis of this compound epitomizes the challenges associated with constructing complex macrocycles. The primary difficulties include:
Macrocyclization: Forming a large, 19-membered ring is entropically disfavored. Chemists developed innovative strategies to overcome this, such as the intramolecular Claisen reaction (Meyers) and various macrolactamization approaches (Corey, Isobe, Khuong-Huu). academie-sciences.fr
Stereochemical Control: this compound possesses multiple stereocenters. A major innovation was the use of chiral starting materials, particularly carbohydrates like D-glucal and D-mannose, to pre-install the correct stereochemistry, which is then carried through the synthesis. academie-sciences.frresearchgate.net
Fragment Coupling: The creation of the carbon-carbon bonds linking the aromatic portion to the ansa chain required the development and application of powerful organometallic transformations. academie-sciences.fracademie-sciences.fr For instance, Meyers and Corey both utilized organocuprate chemistry to form the vinyl bromide intermediate and link the key fragments, respectively. academie-sciences.fr
Semisynthesis from Natural Maytansinoid Precursors
This compound is chemically equivalent to a deacylated ansamitocin known as ansamitocin P-0. academie-sciences.fracademie-sciences.fr A straightforward and widely used method to obtain this compound is through the reductive cleavage of the C-3 ester group from other ansamitocins, such as ansamitocin P-3 or P-4. This chemical degradation is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). academie-sciences.fracademie-sciences.fr This process removes the acyl side chain at the C-3 position, yielding the parent alcohol, this compound. This method was initially used during chemical degradation experiments aimed at elucidating the structure of ansamitocins. academie-sciences.fr
The preparation of the this compound core scaffold from its naturally occurring esters is a key chemical transformation. The protocol for reductive cleavage provides a reliable method to access the core structure. Once obtained, the this compound can be used for further studies or re-acylated to produce other semisynthetic maytansinoids. For example, re-acetylation of this compound with acetic anhydride (B1165640) (Ac₂O) yields maytanacine (also known as ansamitocin P-1), demonstrating the utility of this compound as a versatile intermediate. academie-sciences.fr This semisynthetic route is fundamental for producing this compound derivatives used in various applications, including the development of antibody-drug conjugates.
Directed Chemical Modification and Analog Generation
The hydroxyl group at the C3 position of this compound is a primary site for modification, and its acylation is a key step in the synthesis of many potent maytansinoid analogs. nih.govresearchgate.net This esterification is critical as the C3-ester side chain plays a significant role in the biological activity of maytansinoids. nih.govacademie-sciences.fracademie-sciences.fr this compound itself exhibits significantly weaker tubulin polymerization inhibitory activity compared to its acylated counterparts like maytansine, highlighting the importance of the C3-ester moiety for both biological activity and cell permeability. nih.govissnpschool.org
Various methods have been developed to achieve regioselective acylation at the C3 position. The Steglich esterification, utilizing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), has been employed. nih.gov To enhance selectivity and minimize side reactions, the addition of a Lewis acid like zinc chloride (ZnCl2) has been shown to be beneficial, favoring the formation of the desired C3-acylated product, albeit sometimes requiring longer reaction times. nih.govunimi.it Alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have also been used to simplify purification by avoiding the formation of dicyclohexylurea (DCU) byproduct. researchgate.netissnpschool.org
Another approach involves the use of acyl chlorides, both aliphatic and aromatic, to introduce diverse side chains. issnpschool.org However, this method can sometimes lead to a mixture of products, including dehydrated and rearranged maytansinoids, depending on the reaction conditions and the nature of the acyl chloride. nih.govissnpschool.org For instance, the use of benzoyl chloride can result in a mixture of C3-acylated, dehydrated, and other structurally modified maytansinoids. nih.gov
A more advanced method involves the formation of a this compound anion using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS), followed by reaction with an activated carboxyl compound such as an acid anhydride. epo.orggoogle.com This process, often carried out at low temperatures and sometimes in the presence of a crown ether like 18-crown-6 (B118740) to sequester the cation, allows for controlled esterification. epo.orggoogle.com
The choice of acylating agent and reaction conditions significantly influences the product distribution, allowing for the generation of a diverse library of maytansinoid analogs with varying C3 ester side chains. nih.govissnpschool.org These modifications are crucial for structure-activity relationship (SAR) studies and for developing maytansinoids with optimized properties. academie-sciences.fracademie-sciences.fracs.orgnih.gov
Table 1: Reagents and Conditions for C3-Acylation of this compound
| Acylating Agent | Coupling Reagent/Base | Additive(s) | Key Observations |
| Carboxylic Acids | DCC/DMAP | ZnCl2 | Improved selectivity for C3-acylation. nih.govunimi.it |
| Carboxylic Acids | EDC | - | Avoids DCU byproduct formation. researchgate.netissnpschool.org |
| Acyl Chlorides | Triethylamine, 4-pyrrolidinopyridine | - | Can lead to a mixture of products. nih.gov |
| Acid Anhydrides | KHMDS | 18-crown-6 | Controlled esterification via this compound anion. epo.orggoogle.com |
Beyond acylation, the this compound scaffold can undergo other functionalization reactions, although these are less common than C3-esterification. Alkylation has been explored, for instance, using propargyl bromide as an alkylating agent in the presence of a base like cesium carbonate (Cs2CO3) and a phase-transfer catalyst. ethz.chissnpschool.org Interestingly, this reaction can sometimes lead to unexpected rearrangements, such as the cleavage of the 4-hydroxy-2-oxazinanone ring to form an unsaturated ketone, a transformation that appears to be induced by the alkylation of the oxazinanone nitrogen. ethz.chissnpschool.org
Other modifications on the maytansinoid core, often starting from this compound or its derivatives, have been reported. These include modifications at various positions such as the aromatic ring (e.g., dechloro analogs), C-9, C-14, C-15, C-18, and C-20. epo.orggoogle.comgoogle.com For example, C-9-alkoxy derivatives have been synthesized. google.comgoogle.com These modifications, while less frequent than C3-acylation, contribute to the generation of diverse maytansinoid analogs for biological evaluation.
The introduction of functional groups that can participate in "click chemistry" reactions, such as terminal alkynes or azides, onto the C3 side chain via acylation opens up possibilities for further derivatization. unimi.it This two-step approach allows for the attachment of larger and more complex molecules to the maytansinoid scaffold, facilitating the creation of molecular probes and other specialized conjugates. unimi.it
The stereochemistry at the C3 position is a critical determinant of the biological activity of maytansinoids. academie-sciences.fracademie-sciences.fr Specifically, the natural (S)-configuration of the N-acyl-N-methyl-L-alanyl side chain in maytansine is essential for its potent cytotoxicity. academie-sciences.fracademie-sciences.fr Maytansinoids with the unnatural (R)-configuration at the C3 side chain are significantly less active, often by several orders of magnitude. academie-sciences.fracademie-sciences.frresearchgate.net This highlights the importance of maintaining stereochemical integrity during the derivatization of this compound.
Achieving stereochemical control in the synthesis of C3-ester analogs, especially those with chiral side chains like in DM1, is a key challenge. Methods have been developed to couple this compound with chiral amino acids or their derivatives while preserving the desired stereochemistry. One such method involves the use of N-carboxyanhydrides (NCAs) of amino acids in the presence of a hindered, non-nucleophilic base and a weak Lewis acid. epo.org This approach aims to minimize racemization and produce the desired diastereomer.
The final reduction step in some total synthesis routes, such as the reduction of a C3 ketone to the hydroxyl group using sodium borohydride, can result in a mixture of epimers. academie-sciences.fr Therefore, purification methods are often required to isolate the desired stereoisomer. The development of stereoselective synthetic methods is crucial for the efficient production of clinically relevant maytansinoids.
Structural studies have provided insight into why the C3 stereochemistry is so important. In the active L-epimers, the carbonyl oxygen of the ester moiety and the side chain's terminal group can form intramolecular interactions with other parts of the maytansinoid molecule, such as the C9-hydroxyl group, which helps to lock the molecule in its bioactive conformation for optimal binding to tubulin. nih.govresearchgate.net
While derivatization of the existing this compound core is the most common approach, there is also interest in developing entirely new maytansinoid scaffolds. researchgate.netnih.govethz.ch These efforts are driven by the desire to improve upon the properties of natural maytansinoids, such as enhancing their therapeutic window or overcoming drug resistance.
One strategy involves exploring side reactions of this compound derivatization. For example, under certain acylation conditions, unexpected structural transformations can occur, leading to the formation of novel maytansinoid skeletons. researchgate.netnih.govethz.ch These reactions, which may involve dehydration or rearrangement of the macrocyclic ring, can provide access to previously unknown analogs. issnpschool.org
Another approach is the creation of hybrid molecules that combine the tubulin-targeting properties of maytansinoids with the mechanism of action of other cytotoxic agents. For instance, "geldanamitocins" have been proposed, which are hybrid structures incorporating features of both maytansinoids and geldanamycin, an HSP-90 inhibitor. google.com
Mutasynthesis, which utilizes genetically engineered microorganisms, offers another avenue for generating novel maytansinoid scaffolds. By blocking certain steps in the biosynthetic pathway of ansamitocins (microbial maytansinoids) and feeding precursor analogs, it is possible to produce new derivatives. nih.gov This chemo-biosynthetic approach has even led to the creation of a ring-expanded maylansin lactone, demonstrating its potential for generating significant structural diversity. nih.gov
These efforts to develop novel maytansinoid scaffolds, whether through chemical synthesis, exploration of side reactions, or biosynthetic engineering, are crucial for expanding the chemical space of this important class of compounds and for identifying new drug candidates with improved therapeutic profiles. google.com
Table 2: Approaches to Novel Maytansinoid Scaffolds
| Approach | Description | Example |
| Exploitation of Side Reactions | Utilizing unexpected chemical transformations during derivatization to create new core structures. researchgate.netnih.govethz.ch | Formation of dehydrated or rearranged maytansinoids during acylation reactions. issnpschool.org |
| Hybrid Molecule Synthesis | Combining structural motifs from maytansinoids and other pharmacologically active compounds. google.com | "Geldanamitocins" incorporating features of maytansinoids and geldanamycin. google.com |
| Mutasynthesis | Using genetically modified microorganisms to incorporate new building blocks into the maytansinoid structure. nih.gov | Production of a ring-expanded maytansin lactone by a mutant strain of Actinosynnema pretiosum. nih.gov |
Synthetic Linker Chemistry for Conjugation (Academic Perspective)
The conjugation of maytansinoids to targeting moieties, most notably antibodies to form ADCs, is mediated by chemical linkers. researchgate.net The design of these linkers is a critical aspect of ADC development, as it influences the stability, pharmacokinetics, and mechanism of payload release. researchgate.netrsc.orgaxispharm.com From an academic standpoint, linker chemistry for maytansinoids can be broadly categorized into two main types: cleavable and non-cleavable linkers. rsc.orgproteogenix.science
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions found within target cells, releasing the maytansinoid payload. proteogenix.science
Disulfide Linkers: These are among the most common cleavable linkers used for maytansinoids. mdpi.com They are relatively stable in the bloodstream but are readily cleaved in the reducing environment of the cell, particularly within the lysosome. The steric hindrance around the disulfide bond can be modified to tune the rate of cleavage and the stability of the ADC. axispharm.comcam.ac.uk For example, maytansinoids like DM1 and DM4, which bear a thiol group, are often conjugated via disulfide linkers. mdpi.com
Peptide Linkers: These linkers incorporate short peptide sequences that are substrates for lysosomal proteases, such as cathepsin B. mdpi.com The cleavage of the peptide bond triggers the release of the payload. The stability of these linkers can be modulated by altering the amino acid sequence, for instance, by incorporating D-amino acids to reduce premature cleavage. nih.govacs.org Self-immolative spacers are often used in conjunction with peptide linkers to ensure the release of the unmodified drug. nih.govacs.org
Acid-Labile Linkers: Hydrazone linkers are an example of this class. They are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes. mdpi.com However, they have sometimes been associated with premature drug release. mdpi.com
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the maytansinoid, and the payload is released only after the complete degradation of the antibody backbone within the lysosome. proteogenix.sciencersc.org A prominent example is the MCC (4-[N-maleimidomethyl]cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (T-DM1). rsc.orgbiochempeg.com The maytansinoid derivative DM1 is connected to the antibody via a stable thioether bond. biochempeg.com The resulting active metabolite consists of the maytansinoid, the linker, and the lysine (B10760008) residue to which it was attached. rsc.org
Hydrophilic Linkers: The inherent hydrophobicity of maytansinoids can lead to aggregation of ADCs, especially at high drug-to-antibody ratios (DAR). researchgate.net To counteract this, hydrophilic linkers incorporating polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates have been developed. researchgate.net These linkers can improve the solubility and pharmacokinetic properties of the resulting ADC. researchgate.net
The choice of linker technology is a key consideration in the design of maytansinoid conjugates, with each type offering a different balance of stability, release mechanism, and potential for bystander effect (the killing of neighboring antigen-negative cells by a released, membrane-permeable payload). axispharm.com
Molecular and Cellular Mechanisms of Action of Maytansinol
Interactions with Tubulin and Microtubule Dynamics
The primary molecular target of maytansinol (B1676226) is tubulin, the protein subunit that polymerizes to form microtubules. nih.gov this compound's interaction with tubulin is characterized by high-affinity binding, which directly impedes the normal process of microtubule assembly and function. aacrjournals.orgresearchgate.net
High-Affinity Binding to Tubulin
This compound and its derivatives bind to tubulin with high affinity. aacrjournals.orgresearchgate.net For instance, maytansine (B1676224) and its metabolite S-methyl DM1 bind to soluble tubulin with similar dissociation constants (K D ) of 0.86 ± 0.2 μmol/L and 0.93 ± 0.2 μmol/L, respectively. aacrjournals.orgnih.gov This strong binding affinity is a critical determinant of their potent cytotoxic activity. rcsb.org Furthermore, studies with tritiated S-methyl-DM1 have shown that it binds to a small number of high-affinity sites on microtubules, with a K D of 0.1 ± 0.05 μmol/L, which is believed to be at the microtubule ends. aacrjournals.orgnih.gov This binding is approximately 20-fold stronger than that of vinblastine (B1199706). nih.gov
Identification of the Vinblastine Binding Site on Tubulin
The binding site of maytansinoids on tubulin has been identified as being at or near the vinblastine binding site. aacrjournals.orgcreative-biolabs.com This site is located on the β-tubulin subunit, at the interface with the α-tubulin subunit within the microtubule structure. nih.govresearchgate.net While both maytansine and vinblastine compete for binding, suggesting their binding sites overlap, the conformational changes they induce in the tubulin molecule appear to be different. nih.govpnas.org X-ray crystallography has revealed that maytansine binds to a site on β-tubulin that is distinct from the vinca (B1221190) domain, and this binding blocks the longitudinal interactions between tubulin subunits. pnas.org This specific interaction is crucial for its mechanism of inhibiting microtubule assembly. pnas.org
Inhibition of Microtubule Assembly and Polymerization
A direct consequence of this compound's binding to tubulin is the inhibition of microtubule assembly. nih.govontosight.ai Maytansinoids act as microtubule-destabilizing agents by preventing the polymerization of tubulin dimers into microtubules. creative-biolabs.compnas.org At high concentrations, they sequester tubulin subunits into assembly-incompetent complexes. pnas.org The inhibitory concentration (IC₅₀) for microtubule assembly varies among different maytansinoids. For example, maytansine has an IC₅₀ of 1 ± 0.02 μmol/L, while its metabolites S-methyl DM1 and S-methyl DM4 have IC₅₀ values of 4 ± 0.1 μmol/L and 1.7 ± 0.4 μmol/L, respectively. researchgate.net This inhibition of polymerization disrupts the formation of the mitotic spindle, a structure essential for cell division. ontosight.aiontosight.ai
Suppression of Microtubule Dynamic Instability
Microtubules are highly dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. aacrjournals.org This dynamic nature is essential for their cellular functions, particularly during mitosis. aacrjournals.org Maytansinoids potently suppress microtubule dynamic instability, even at substoichiometric concentrations. aacrjournals.orgcreative-biolabs.com They achieve this by binding to the plus ends of growing microtubules, inhibiting the addition of new tubulin subunits. pnas.org For example, 100 nmol/L of maytansine suppresses dynamicity by 45%, while its metabolites S-methyl-DM1 and S-methyl-DM4 are even more potent, suppressing dynamicity by 84% and 73%, respectively, at the same concentration. aacrjournals.org This suppression of dynamics is a key mechanism through which maytansinoids exert their antimitotic effects. nih.gov
Cellular Consequences of Microtubule Disruption
The disruption of microtubule dynamics by this compound has profound consequences for the cell, primarily leading to a halt in the cell division process.
Induction of Mitotic Arrest at Metaphase
The suppression of microtubule dynamics and the inhibition of proper mitotic spindle formation by maytansinoids lead to the activation of the spindle assembly checkpoint. plos.org This results in the arrest of cells in mitosis, specifically during prometaphase or metaphase. nih.govplos.orgaacrjournals.org During this arrest, chromosomes fail to align properly at the metaphase plate, and the mitotic spindles are often abnormal, exhibiting monopolar or poorly defined bipolar structures. researchgate.netaacrjournals.org This prolonged mitotic arrest ultimately triggers the cell to undergo apoptosis, or programmed cell death. nih.govplos.org
Cell Cycle Arrest Phenotypes
This compound and its derivatives, known as maytansinoids, are potent antimitotic agents that induce cell cycle arrest, primarily during the G2/M phase. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This arrest is a direct consequence of their interaction with tubulin, the fundamental protein subunit of microtubules. wikipedia.orgebi.ac.ukresearchgate.net By binding to tubulin, maytansinoids disrupt the normal dynamics of microtubule assembly and disassembly, which are critical for the formation and function of the mitotic spindle. nih.govnih.gov
The disruption of microtubule dynamics activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the cell proceeds to anaphase. nih.govresearchgate.netresearchgate.net This checkpoint halts the cell cycle in mitosis, preventing the segregation of chromosomes and cell division. nih.govresearchgate.net Studies have shown that treatment with maytansinoids leads to an accumulation of cells in the mitotic phase, specifically in prometaphase/metaphase, with abnormal spindle organization. nih.gov For instance, in meningioma cells, maytansine treatment resulted in a significant increase in the proportion of cells in the G2/M phase. frontiersin.orgresearchgate.net Specifically, in IOMM-Lee cells, combined therapy with maytansine and radiation led to a G2/M phase proportion of 60.7 ± 4.2%, compared to 38.5 ± 0.4% with maytansine alone. frontiersin.org Similarly, in CH157 cells, the G2/M proportion was 31.4 ± 0.1% with combined therapy, versus 22.8 ± 0.6% with maytansine alone. frontiersin.org This cell cycle arrest is a key factor in the cytotoxic effects of this compound and its derivatives. researchgate.net
Apoptosis Signaling Pathways Triggered by this compound
Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. researchgate.netnih.govresearchgate.net The disruption of microtubule function and the sustained activation of the mitotic checkpoint are key upstream events that initiate apoptotic signaling. nih.govresearchgate.net This process involves the activation of multiple signaling pathways, including both intrinsic and extrinsic apoptotic routes. nih.gov
A critical component of the apoptotic pathway activated by maytansinoids is the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.govfrontiersin.orgnih.govthno.org Studies in melanoma cells have shown that the maytansinoid DM-1 triggers apoptosis by modulating the levels of various Bcl-2 family members. nih.gov For example, in SK-MEL-5 melanoma cells, apoptosis was associated with a decrease in the Bcl-2/Bax ratio, while in A375 cells, it was linked to the downregulation of Mcl-1 and Bcl-xL. nih.gov
The activation of caspases, a family of proteases that execute apoptosis, is another hallmark of this compound-induced cell death. nih.govmdpi.com The destabilization of microtubules can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. nih.gov Cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases like caspase-9. mdpi.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell. nih.govmdpi.com Evidence of this includes the observed increase in the active form of caspase-9 and a decrease in the inactive form of caspase-3 in melanoma cells treated with DM-1. nih.gov Furthermore, the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases, serves as a marker for apoptosis and has been observed in cells treated with maytansinoids. researchgate.netnih.gov Some studies also suggest a role for the tumor suppressor protein p53 in this compound-induced apoptosis, with p53-proficient cells showing greater sensitivity to the compound. researchgate.netbiologists.com
Proposed Molecular Mechanisms of Biological Activity
The potent biological activity of this compound and its derivatives is attributed to specific chemical features within their complex molecular structure. The proposed mechanisms center on the roles of key functional groups in mediating interactions with biological targets.
Role of Carbinolamide and Epoxide Functions in Biological Alkylation
It has been proposed that the carbinolamide group at C9 and the epoxide function are crucial for the biological activity of maytansinoids, potentially through the alkylation of nucleophilic sites on target macromolecules. academie-sciences.fracademie-sciences.frsci-hub.se The hypothesis suggests that the initial binding of the maytansinoid to its target, such as tubulin, positions these reactive functional groups for a subsequent alkylation reaction. academie-sciences.fracademie-sciences.fr This covalent modification would lead to an irreversible inhibition of the target's function.
Support for the importance of the carbinolamide moiety comes from structure-activity relationship studies. For instance, modification of the C9 carbinolamide, such as in maytansine ethyl ether, where the hydroxyl group is converted to an ether, results in a significant loss of antileukemic activity. sci-hub.seannualreviews.org This suggests that the carbinolamide is a key player in the molecule's cytotoxic effects. academie-sciences.fracademie-sciences.fr Interestingly, while the epoxide function was also initially thought to be essential, some studies have indicated that it is not an absolute requirement for antitumor activity. academie-sciences.fracademie-sciences.fr
Formation of Molecular Complexes with Growth-Regulatory Biological Macromolecules
The primary mechanism by which this compound exerts its cytotoxic effects is through the formation of a molecular complex with tubulin. ebi.ac.ukacademie-sciences.frrcsb.org Maytansinoids bind to β-tubulin at a site distinct from the colchicine (B1669291) and vinca alkaloid binding sites. academie-sciences.frrcsb.orgpnas.org High-resolution crystal structures have revealed that maytansine binds to a site on β-tubulin that interferes with the longitudinal interactions between tubulin dimers, thereby inhibiting microtubule assembly. rcsb.orgpnas.org
Preclinical Biological Activities and Structure Activity Relationships Sar of Maytansinol
In Vitro Cytotoxic Potency Evaluation
Maytansinol (B1676226), a member of the maytansinoid family of compounds, demonstrates significant cytotoxic activity. ontosight.ai Its derivatives, in particular, are recognized as highly potent cytotoxic agents, often exhibiting inhibitory concentrations (IC50) in the sub-nanomolar range against a variety of cancer cell lines. rsc.org This potency is generally 100 to 1000 times greater than that of conventional chemotherapy drugs such as doxorubicin, methotrexate, and vincristine. google.com
Maytansinoids have been shown to be effective against a broad spectrum of cancer cell lines. ontosight.ai For instance, maytansine (B1676224), a related compound, has demonstrated inhibitory effects on murine leukemic cell suspensions (P388, L1210, and LY5178) at very low concentrations. googleapis.com The P388 cell line was found to be particularly sensitive. googleapis.com Furthermore, maytansine has been shown to inhibit the in vitro growth of human nasopharyngeal carcinoma cells and the human acute lymphoblastic leukemia cell line C.E.M. at concentrations as low as 10⁻⁷ microgram/ml. googleapis.comgoogle.com
The cytotoxic effects of maytansinoids have also been observed in various solid tumor cell lines. For example, maytansine and its derivatives have shown activity against breast cancer cell lines, including SKBR3. google.comnih.gov In one study, maytansine-loaded nanoparticles inhibited the proliferation of SKBR3 cells in a dose-dependent manner. nih.gov The human epidermoid carcinoma cell line, KB, is also susceptible to the cytotoxic effects of maytansinoids, with high toxicity being defined as an IC50 of about 10⁻⁸ M or less after a 24-hour exposure. google.comgoogle.com
Table 1: In Vitro Cytotoxicity of Maytansine and a Maytansinoid Derivative against Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (Molar) (24 hr. exposure) |
|---|---|---|---|
| KB | Epidermoid Carcinoma | Maytansine | 3.4 x 10⁻¹¹ |
| KB | Epidermoid Carcinoma | May-CH₂CH₂SSMe (6b) | 1.1 x 10⁻¹¹ |
| SKBR3 | Breast Adenocarcinoma | Maytansine | 1.1 x 10⁻¹⁰ |
| SKBR3 | Breast Adenocarcinoma | May-CH₂CH₂SSMe (6b) | 1.2 x 10⁻¹¹ |
Data sourced from a study on the in vitro cytotoxicity of maytansinoids. google.comgoogleapis.com
Structure-activity relationship (SAR) studies have revealed that the ester side chain at the C-3 position is crucial for the potent cytotoxic activity of maytansinoids. rsc.orgacademie-sciences.fr this compound, which has a hydroxyl group at the C-3 position, is significantly less active than its C-3 ester derivatives. academie-sciences.fracademie-sciences.fr In fact, this compound is considered biologically inactive compared to its ester counterparts. academie-sciences.fr
The nature of the C-3 ester group can be modified to create compounds with varying potencies. rsc.org For example, esters with derivatives of N-methyl-L-alanine have been found to be much more cytotoxic than other types of esters. google.comgoogleapis.com This highlights the critical role of the C-3 ester in the interaction of maytansinoids with their biological target, tubulin, which ultimately leads to cell death. researchgate.netnih.gov
Preclinical In Vivo Antitumor Efficacy Models
The antitumor activity of maytansinoids observed in vitro has been corroborated in various preclinical in vivo models.
Maytansine has demonstrated significant antitumor activity in murine solid tumor models. It has been shown to be effective against Lewis lung carcinoma and B-16 melanocarcinoma in mice. academie-sciences.frnih.gov These findings in solid tumor systems, along with its activity against P388 lymphocytic leukemia, underscore the potent in vivo efficacy of maytansine. nih.gov
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a widely used tool for evaluating anticancer therapies. lidebiotech.comcriver.com Maytansinoid-based antibody-drug conjugates (ADCs) have shown potent antitumor activity in such models. nih.govresearchgate.net For instance, an anti-HER2 ADC, trastuzumab-DM1, demonstrated efficacy in these models. nih.gov
Patient-derived xenograft (PDX) models, which involve transplanting tumor tissue from a patient directly into mice, are considered to be more clinically relevant as they better retain the characteristics of the original tumor. aacrjournals.orgoaepublish.com Maytansinoid-based ADCs have also shown outstanding efficacy in a variety of PDX models, including those for colon, breast, lung, prostate, gastric, and ovarian cancer. aacrjournals.orgresearchgate.net In some cases, complete tumor regressions were observed after a single administration. aacrjournals.orgresearchgate.net
Antibacterial Activity Profiles
In addition to their potent anticancer properties, maytansinoids, including this compound, also exhibit antibacterial activity. ontosight.airesearchgate.net They have been shown to be active against certain Gram-positive and Gram-negative bacteria. ontosight.ai This dual activity against both cancer cells and bacteria makes maytansinoids an interesting class of compounds for further investigation in the development of new therapeutic agents. ontosight.airesearchgate.net
Detailed Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound and its derivatives, known as maytansinoids, is intricately linked to their chemical structure. Extensive research has elucidated the critical roles of various functional groups and structural features in their potent cytotoxicity and interaction with their biological target, tubulin.
Impact of the C3 Ester Side Chain on Biological Activity and Chirality
The ester side chain at the C3 position is a crucial determinant of the biological activity of maytansinoids. nih.govresearchgate.netnih.gov this compound, which possesses a hydroxyl group at C3, exhibits significantly lower cytotoxic activity compared to its esterified counterparts. researchgate.netacademie-sciences.fracademie-sciences.fr For instance, this compound esters like maytansine are highly potent cytotoxic agents, whereas this compound itself is about 10,000 times less active. researchgate.netacademie-sciences.fr This highlights the essential role of the C3 ester in the molecule's ability to inhibit cell growth.
Furthermore, the stereochemistry at the C3 position is critical. The natural (S)-configuration at the α-carbon of the amino acid in the ester side chain is essential for high potency. academie-sciences.fr Changing this to the (R)-configuration leads to a dramatic loss of inhibitory activity. academie-sciences.fr Maytansinoids with the D-configuration at the C3 methyl group are 100 to 400 times less cytotoxic than their L-epimers. nih.gov High-resolution crystal structures of tubulin in complex with maytansinoid stereoisomers have revealed that the L-isomer engages in strong intramolecular interactions that fix the bioactive conformation and enhance binding affinity. nih.gov Specifically, the carbonyl oxygen of the ester and the tail thiomethyl group of L-DM1-SMe interact with the C9 hydroxyl and the benzene (B151609) ring, respectively. nih.gov
| Compound | C3 Modification | Relative Cytotoxicity |
|---|---|---|
| Maytansine | Ester Side Chain (L-amino acid) | High |
| This compound | Hydroxyl Group | Low (1/10000 of maytansine) researchgate.netacademie-sciences.fr |
| D-DM1-SMe | Ester Side Chain (D-amino acid) | 100-400 fold less than L-epimer nih.gov |
Significance of Functional Groups at the Hydrophobic ("Lower") Side of the Molecule (e.g., C9 Carbinolamide)
The hydrophobic "lower" side of the maytansinoid molecule contains several functional groups that are important for its biological activity. researchgate.netacademie-sciences.fracademie-sciences.fr Among these, the carbinolamide at C9 is considered a critical feature. rsc.orgmdpi.com It has been proposed that this carbinolamide function may act as an alkylating agent, which could be crucial for the molecule's interaction with biological macromolecules. researchgate.netacademie-sciences.fracademie-sciences.fr
Alkylation or etherification of the C9 alcohol leads to a significant reduction in antitumor activity and cytotoxicity. researchgate.netacademie-sciences.fracademie-sciences.fr This suggests that the free hydroxyl group at C9 is essential for the molecule's potent biological effects. unimi.it The loss of the C4-C5 epoxide moiety also results in diminished activity, further emphasizing the importance of the structural integrity of this region of the molecule for optimal function. rsc.orgmdpi.com
Role of Substituents such as N-methyl and 20-O-methyl Groups
Investigations into the roles of the N-methyl and 20-O-methyl groups have revealed that they are not strictly necessary for the biological activity of maytansinoids. researchgate.netacademie-sciences.fr For instance, the absence of the amide N-methyl group does not appear to significantly impact the compound's potency. researchgate.netacademie-sciences.fr Similarly, the 20-O-methyl group is not essential for activity. researchgate.netacademie-sciences.fr In fact, 20-O-demethylansamitocin P3 has been shown to be more active in certain in vivo models than its methylated counterpart, ansamitocin P-3. researchgate.net
These findings indicate that while other parts of the molecule are critical for activity, modifications at the N-methyl and 20-O-methyl positions are tolerated and can even, in some cases, lead to enhanced potency. This provides opportunities for the synthesis of new analogs with potentially improved therapeutic properties.
Computational Approaches to SAR Prediction and Analysis
Computational methods are increasingly being used to predict and analyze the structure-activity relationships of maytansinoids. ethz.chunimi.it Docking studies and molecular modeling help to visualize how these molecules interact with their target, tubulin, and to understand the structural basis for their activity. ethz.chnih.gov
For example, docking studies have been used to predict the 3D arrangement of novel maytansinoid derivatives within the tubulin binding site. ethz.ch These studies have suggested that the binding of maytansinoids to β-tubulin is tolerant to modifications at certain positions, allowing for the design of new analogs with diverse functionalities. ethz.ch
Ligand-based and structure-based virtual screening methods have also been employed to identify new potential maytansine-site inhibitors from compound libraries. nih.gov These computational approaches, combined with experimental data, provide a powerful platform for the rational design and discovery of next-generation maytansinoid-based anticancer agents. nih.gov
Non Clinical Disposition, Metabolism, and Pharmacokinetics of Maytansinoids Focus on Maytansinol and Direct Metabolites
Disposition and Distribution in Preclinical Models
The disposition and distribution of maytansinoids, including the cytotoxic payloads of antibody-drug conjugates (ADCs), have been investigated in various preclinical models. While specific data on the tissue distribution of maytansinol (B1676226) administered as a standalone agent is limited, studies on related maytansinoid compounds provide insights into its likely behavior.
Tissue Distribution Patterns and Rates of Clearance
Preclinical studies with maytansinoid-based ADCs in rats have shown that the cytotoxic payload, once released, distributes to various tissues. For instance, following the administration of a radiolabeled ADC, radioactivity has been detected in highly perfused organs such as the liver, kidneys, spleen, and lungs. The liver is often a major site of accumulation and subsequent metabolism.
In a study involving an antibody-DM4 conjugate in Dutch belted rabbits, radioactivity was widely distributed, with a notable preferential distribution to the corneal epithelium. While this observation is specific to a particular conjugate and animal model, it highlights the potential for localized tissue accumulation of maytansinoids.
The clearance of maytansinoids from tissues can vary. In the rabbit ocular study, elimination from most ocular tissues mirrored the clearance from blood and plasma, with a half-life of 4.5 to 7.5 days. However, in the cornea, a more stable concentration plateau was observed, suggesting slower clearance from this specific tissue. It is important to note that direct data on the tissue distribution and clearance rates of this compound itself are not extensively detailed in the available scientific literature.
Metabolic Pathways and metabolite Characterization
The metabolism of maytansinoids is a complex process involving several biochemical pathways. This compound can be formed as a metabolite of other maytansinoids and is also expected to undergo further metabolic transformations.
Identification of Oxidation, Hydrolysis, and S-methylation Metabolites
The metabolism of maytansinoids generally involves enzymatic reactions that increase their water solubility to facilitate excretion. Key metabolic pathways include oxidation, hydrolysis, and S-methylation.
Hydrolysis: The ester bond at the C-3 position of many maytansinoids is susceptible to hydrolysis, which can lead to the formation of this compound. For example, in rat liver homogenate, the primary metabolic pathway for ansamitocin P-3 is hydrolysis to this compound. nih.gov
Oxidation: The macrocyclic core of maytansinoids can undergo oxidation. For maytansinoid metabolites containing a sulfur atom, oxidation to the corresponding sulfoxide (B87167) and sulfone has been observed in human liver microsomes. google.com
S-methylation: For maytansinoids with a free thiol group, S-methylation is a potential metabolic pathway.
While these pathways are well-described for various maytansinoid derivatives, a detailed profile of the specific oxidation, hydrolysis, and S-methylation metabolites of this compound itself is not extensively documented in preclinical studies.
Formation of Gluthathione and Related Conjugates
Conjugation with glutathione (B108866) (GSH) is a major detoxification pathway for many xenobiotics, including cytotoxic agents. In the context of maytansinoids, the formation of glutathione conjugates has been identified as a significant metabolic route. For instance, metabolites of the maytansinoid payload DM1 include glutathione and its related conjugates. nih.gov This process, catalyzed by glutathione S-transferases, results in more polar and readily excretable molecules. It is plausible that this compound, or its oxidized metabolites, could also be substrates for glutathione conjugation, although specific studies confirming this for this compound are limited.
Comparative Metabolic Profiles in Different Preclinical Species
The metabolism of maytansinoids can exhibit significant variation between different preclinical species. In vitro studies using liver microsomes have provided valuable comparative data.
For ansamitocin P-3, a precursor to this compound, a notable difference in the rate of metabolism was observed between rat and human liver microsomes. Approximately 20% of ansamitocin P-3 was metabolized in rat liver microsomes, whereas about 70% was metabolized in human liver microsomes under the same conditions. nih.gov The primary metabolic pathway for ansamitocin P-3 in human liver microsomes appears to be demethylation at the C-10 position, with oxidation and sequential oxidation/demethylation also occurring to a lesser extent. researchgate.net In contrast, analysis of rat liver homogenate indicated that ansamitocin P-3 was primarily metabolized to this compound. nih.gov
There were no significant differences observed in the metabolism of maytansine (B1676224) between rat and human liver microsomes, with N-demethylation of the methylamide of the ester moiety being the major pathway in human liver microsomes. nih.gov These findings suggest that the metabolic fate of maytansinoids, including the formation of this compound, can be species-dependent.
| Preclinical Model | Key Metabolic Findings for Ansamitocin P-3 | Reference |
| Rat Liver Microsomes | ~20% of ansamitocin P-3 metabolized. | nih.gov |
| Human Liver Microsomes | ~70% of ansamitocin P-3 metabolized. Major pathway is C-10 demethylation. | nih.govresearchgate.net |
| Rat Liver Homogenate | Primarily metabolized to this compound. | nih.gov |
Elimination Routes and Mass Balance Studies
Studies conducted with radiolabeled maytansinoid ADCs in rats have demonstrated that the majority of the radioactivity is excreted in the feces. For example, in one study, approximately 84.5% of the administered radioactivity was recovered in the feces, with only a minor amount (around 4.15%) found in the urine. researchgate.net Biliary excretion is a major contributor to the fecal elimination of maytansinoid metabolites.
Predominant Biliary Elimination
The primary pathway for the elimination of maytansinoids and their metabolites in preclinical models is through biliary excretion. nih.gov In a study involving Sprague Dawley rats administered radiolabeled DM1, biliary elimination was identified as the predominant route of excretion. nih.gov Analysis of bile samples collected over three days revealed that approximately 46% of the injected radioactive dose was recovered in the bile. nih.gov These samples contained a small amount of intact DM1, with the majority consisting of various DM1 metabolites. nih.gov This finding highlights the central role of the liver in metabolizing and clearing maytansinoids from the body, indicating that hepatic function is critical for their elimination. nih.govresearchgate.net
Urinary and Fecal Excretion Contributions
Consistent with the significant role of biliary elimination, fecal excretion is the main route for the recovery of maytansinoid-related radioactivity. nih.gov In studies with rats, the vast majority of the administered radioactive dose of DM1 was recovered in the feces, accounting for nearly 100% of the dose over a five-day collection period. nih.gov This confirms that the metabolites cleared through the bile are ultimately eliminated from the body via the gastrointestinal tract. researchgate.net
In contrast, urinary excretion represents a minor elimination pathway for maytansinoids. nih.gov Over the same five-day period, only about 5% of the injected radioactive dose was recovered in the urine. nih.govresearchgate.net This minimal renal clearance suggests that kidney function plays a less significant role in the elimination of DM1 and its metabolites. nih.gov
| Excretion Route | Percentage of Dose Recovered | Time Period |
|---|---|---|
| Biliary Excretion | ~46% | Over 3 days |
| Fecal Excretion | ~100% | Over 5 days |
| Urinary Excretion | ~5% | Over 5 days |
Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies
Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative tool used in preclinical research to understand the complex relationship between drug exposure and its therapeutic effect. nih.govallucent.com These models integrate data on drug distribution, metabolism, and target interaction to simulate and predict outcomes, which can help in optimizing dosing strategies and providing insights into the mechanisms of action. catapult.org.uknih.gov
In the context of maytansinoid-based antibody-drug conjugates (ADCs), mechanistic PK/PD models have been applied to analyze data from non-clinical studies. nih.gov These models are designed to characterize the concentrations of the ADC in plasma, the accumulation of the ADC in tumor tissue, and the subsequent generation and clearance of cytotoxic catabolites, such as those derived from this compound, within the tumor. nih.gov
A study utilizing mechanistic PK/PD modeling evaluated two trastuzumab-maytansinoid conjugates, T-DM1 and T-SPP-DM1, in mouse efficacy and pharmacokinetic studies. nih.gov The models were used to analyze the concentrations of the ADC and its catabolites in both plasma and tumor tissue. nih.gov The findings revealed that the concentration of tumor catabolites was a key driver of the antitumor response. nih.gov Interestingly, the modeling suggested that T-DM1, despite its catabolites being expected to clear from the tumor more slowly based on their physicochemical properties, exhibited both a faster rate of catabolism within the tumor and a faster exit rate of its catabolites from the tumor compared to T-SPP-DM1. nih.gov Nevertheless, the tumor catabolites from both ADCs demonstrated similar potency in eliciting a tumor response. nih.gov Such quantitative analyses provide results that can confirm, and sometimes challenge, existing hypotheses about ADC mechanisms, thereby guiding further investigation. nih.gov
| Parameter | Observation | Implication |
|---|---|---|
| Plasma Pharmacokinetics | Plasma concentrations of ADC-associated DM1 from T-DM1 decreased more slowly than those from T-SPP-DM1. | Suggests slower release of DM1 from the T-DM1 conjugate. |
| Tumor Catabolism | T-DM1 showed a faster rate of catabolism within the tumor compared to T-SPP-DM1. | Challenges expected behavior based on linker chemistry. |
| Tumor Catabolite Clearance | T-DM1 catabolites had a faster exit rate from the tumor than T-SPP-DM1 catabolites. | Unexpected finding that prompts further investigation into catabolite transport. |
| Tumor Response Driver | Tumor catabolite concentrations effectively described the antitumor response. | Confirms the central role of intracellularly released cytotoxic payload. |
| Potency | Catabolites from both T-DM1 and T-SPP-DM1 showed similar potency. | Indicates the intrinsic cytotoxic activity of the maytansinoid payload is comparable regardless of the linker. |
Advanced Analytical Methodologies for Maytansinol Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of maytansinoid-based therapeutics, enabling the separation of complex mixtures and the assessment of critical quality attributes. Liquid chromatography, in particular, is one of the most frequently utilized analytical methods for characterizing ADCs. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of maytansinoids and their conjugates. It is frequently employed to determine the levels of free maytansinoid drugs in ADC formulations. researchgate.net The development of robust HPLC methodologies provides an accessible and cost-effective analytical approach for comprehensive evaluations of maytansinoids like DM4 and its metabolites in various contexts. unich.it Validated HPLC methods are crucial for quality control and stability studies of maytansinoid-containing pharmaceuticals. unich.itresearchgate.net
For instance, a specific HPLC method was developed for the estimation of ado-trastuzumab emtansine, an ADC containing the maytansinoid DM1. researchgate.net The parameters for this method are detailed in the table below.
| Parameter | Specification |
|---|---|
| Instrument | WATERS HPLC (model: Agilent 2695) |
| Column | C18 RP Column (150 mm × 4.6 mm × 5 µm) |
| Mobile Phase | 0.1 M Potassium Dihydrogen Phosphate (KH2PO4) and Methanol (55:45 v/v) |
| Flow Rate | 1.1 mL/min |
| Detection | 242 nm |
| Retention Time | 3.2 min |
| Linear Range | 50 to 150 µg |
| Correlation Coefficient | 0.999 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful variant of HPLC extensively used for maytansinoid analysis. It excels at separating molecules based on their hydrophobicity. An RP-HPLC method was specifically developed to detect and quantify free maytansinoid drug species, such as DM1, in disulfide-linked monoclonal antibody-drug conjugates. researchgate.netnih.gov This technique allows for the optimization of mobile phases and gradient conditions to achieve clear separation of the free drug from the ADC. researchgate.netnih.gov
RP-HPLC is also instrumental in characterizing the physicochemical properties of drug-linkers and can be used to estimate the drug-to-antibody ratio. researchgate.netnih.gov In one study, RP-HPLC was used to compare the hydrophobicity of a maytansinoid-based drug-linker with an auristatin-based one by measuring their retention times. nih.govexplorationpub.com The results showed that the maytansinoid-linker was significantly less hydrophobic. nih.gov This analysis demonstrated that cysteine-based ADCs featuring maytansinoids could be well-separated using this technique, which is beneficial from a chemistry, manufacturing, and control (CMC) perspective. nih.gov
| Compound | Retention Time (min) | Indicated Hydrophobicity |
|---|---|---|
| MCC-maytansinoid | 5.5 | Less Hydrophobic |
| MC-VC-PAB-MMAE | 11.5 | More Hydrophobic |
Size Exclusion Chromatography (SEC), often performed on an HPLC system (SEC-HPLC), separates molecules based on their hydrodynamic size. chromatographyonline.comphenomenex.com In this technique, larger molecules are excluded from the pores of the stationary phase and elute from the column earlier than smaller molecules, which penetrate the pores and have a longer path to travel. chromatographyonline.comphenomenex.comuhplcs.com SEC-HPLC is considered a gold standard for quantifying high molecular weight species, such as aggregates, which are a critical quality attribute for biotherapeutics like ADCs. chromatographyonline.comthermofisher.com
In the context of maytansinoid research, SEC analysis was used to evaluate the physical stability of maytansinoid-based ADCs. nih.govexplorationpub.com A comparative study found that after 30 days of storage at 4°C, the aggregation level of a trastuzumab-MCC-maytansinoid ADC was similar to that of the unconjugated trastuzumab antibody. nih.gov While SEC primarily separates by size, secondary hydrophobic interactions between the analyte and the stationary phase can sometimes occur, potentially affecting elution times. chromatographyonline.com These interactions can often be minimized by optimizing the mobile phase composition, for example, by adding organic modifiers. chromatographyonline.com
| Aspect | Description | Reference |
|---|---|---|
| Principle of Separation | Separates molecules based on hydrodynamic radius (size). Larger molecules elute first as they are excluded from the column's pores. | chromatographyonline.com, phenomenex.com |
| Primary Application | Quantification of protein aggregates and analysis of size variants (e.g., monomers, fragments). | chromatographyonline.com, thermofisher.com |
| Relevance to Maytansinoids | Used to assess the long-term stability and aggregation profile of maytansinoid-ADCs. | nih.gov |
| Methodological Consideration | Mobile phase composition can be modified (e.g., with organic solvents) to mitigate undesirable secondary hydrophobic interactions. | chromatographyonline.com |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of maytansinol (B1676226) and its conjugates, providing precise mass measurements that aid in structural elucidation and sensitive quantification.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method in many bioanalytical laboratories due to its exceptional selectivity and sensitivity. researchgate.net It is routinely used to characterize and quantify ADCs and their catabolites. researchgate.net For maytansinoids, a significant challenge in bioanalysis is the presence of a reactive free thiol moiety in molecules like DM1, which can lead to dimerization or reactions with other thiols in biological samples. researchgate.netresearchgate.net To ensure accurate quantification, a common sample preparation strategy involves reducing the sample with an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and then blocking the thiol group with N-ethylmaleimide (NEM). researchgate.netresearchgate.net
A sensitive LC-MS/MS method was developed and validated for the simultaneous quantification of the maytansinoid DM4 and its metabolite, S-methyl-DM4, in human plasma. nih.govtandfonline.com The workflow involved protein precipitation followed by reduction and solid-phase extraction to prepare a clean sample for analysis. nih.govtandfonline.com The method demonstrated good linearity and was validated over a dynamic range suitable for clinical sample analysis. researchgate.netnih.govtandfonline.com
| Parameter | Specification |
|---|---|
| Analytes | Maytansinoid DM4 and S-methyl-DM4 |
| Matrix | Human Plasma |
| Sample Preparation | Protein precipitation, reduction, and solid phase extraction |
| Detection | Multiple reaction monitoring of sodium adduct species |
| Dynamic Range | 0.100–50.0 ng/mL for both analytes |
| Outcome | Fully validated with desired stability and acceptable incurred sample reanalysis |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large biomolecules like ADCs, as it can transfer them into the gas phase with little to no fragmentation. nih.govlibretexts.org When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) detector, ESI-TOF-MS provides highly accurate mass measurements, enabling detailed structural characterization. nih.govagsanalitica.com
This technique was successfully applied to study the maytansinoid-immunoconjugate huN901-DM1. nih.gov The analysis provided a drug distribution profile, revealing that a heterogeneous population of species existed, with each antibody molecule carrying between one and six DM1 drug molecules. nih.gov The study also confirmed that the maytansinoid was conjugated to both the light and heavy chains of the antibody. nih.gov By combining ESI-TOF-MS with peptide mapping analysis, researchers were able to identify 20 specific lysine (B10760008) residues on the antibody that served as conjugation sites. nih.gov The modified lysine residues were found on the surface of the antibody in areas with high solvent accessibility and structural flexibility. nih.gov
| Finding | Detail |
|---|---|
| Drug Distribution Profile | 1 to 6 DM1 molecules per antibody. |
| Chain Conjugation | DM1 was linked to both light and heavy chains of the huN901 antibody. |
| Conjugation Site Identification | Combined with peptide mapping, 20 modified lysine residues were identified as conjugation sites. |
| Location of Sites | Modified lysines were located on the antibody surface, not in complementarity-determining regions (CDRs). |
Spectroscopic and Biophysical Characterization
Ultraviolet-Visible (UV/VIS) spectroscopy is a straightforward and widely used method for determining the concentration of maytansinoids and for characterizing antibody-drug conjugates (ADCs) containing them. pharmiweb.comnih.gov The technique is particularly valuable for calculating the average drug-to-antibody ratio (DAR), a critical quality attribute of ADCs that influences both efficacy and safety. pharmiweb.comresearchgate.net
The method relies on the principle that the drug and the antibody have distinct maximum absorbance (Amax) values in their UV/VIS spectra. pharmiweb.comnih.gov By measuring the absorbance of the ADC solution at two different wavelengths—one where the antibody absorbs maximally (typically 280 nm) and one where the maytansinoid payload absorbs maximally (e.g., 252 nm)—the concentration of each component can be determined using the Beer-Lambert law. pharmiweb.comnih.gov A correction factor is necessary to account for the drug's absorbance at 280 nm and the antibody's absorbance at the drug's Amax. nih.gov
This technique has been successfully applied to ADCs containing various maytansinoid derivatives, such as DM1. pharmiweb.comnih.gov In one study, maytansinoid-BODIPY conjugates were used to determine the extinction coefficient of DM1 on a microscale. The values were found to be 26,355 ± 360 M⁻¹cm⁻¹ at 252 nm and 5,230 ± 160 M⁻¹cm⁻¹ at 280 nm, which are consistent with values obtained from much larger sample quantities. nih.gov
Table 2: Extinction Coefficients for Maytansinoid DM1 Determined by UV/VIS Spectroscopy
| Wavelength | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|
| 252 nm | 26,355 ± 360 M⁻¹cm⁻¹ | nih.gov |
X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules at atomic resolution. It has been pivotal in elucidating the precise binding interaction between maytansinoids and their cellular target, tubulin. nih.govethz.ch The resulting high-resolution crystal structures of tubulin-maytansinoid complexes provide a molecular basis for understanding their potent microtubule-destabilizing activity. nih.govunimi.it
Crystallographic studies have revealed that maytansine (B1676224) binds to a unique site on β-tubulin. nih.govrcsb.org This "maytansine site" is located near the exchangeable GTP-binding site (E-site) but is distinct from the binding site of vinca (B1221190) alkaloids, another class of microtubule inhibitors. nih.govunimi.it The binding of maytansine at this pocket interferes with the longitudinal association of tubulin dimers, thereby inhibiting microtubule polymerization and disrupting cell division. nih.govebi.ac.uk
Detailed analysis of the crystal structures, such as PDB ID: 4TV8 (Tubulin-Maytansine complex at 2.10 Å resolution), shows the specific amino acid residues in β-tubulin that interact with the maytansinoid core. rcsb.org This structural information is invaluable for the rational design of new maytansinoid derivatives. nih.govunimi.it For instance, by understanding how modifications at the C3 position of the this compound scaffold affect binding, researchers can synthesize novel probes and more effective cytotoxic agents. unimi.itebi.ac.uk
Table 3: Selected PDB Entries for Tubulin-Maytansinoid Complexes
| PDB ID | Description | Resolution (Å) | Reference |
|---|---|---|---|
| 4TV8 | Tubulin-Maytansine complex | 2.10 | rcsb.org |
| 5SB9 | Tubulin in complex with a maytansinoid | 1.9 | unimi.it |
| 5SBA | Tubulin in complex with a maytansinoid | 2.6 | unimi.it |
| 5SBB | Tubulin in complex with a maytansinoid | 2.1 | unimi.it |
The primary output of a DSC experiment is a thermogram, from which the thermal transition midpoint (Tm), or melting temperature, can be determined. malvernpanalytical.comatascientific.com.au The Tm is the temperature at which 50% of the protein is denatured and is a key indicator of thermal stability. atascientific.com.au Multi-domain proteins like antibodies typically exhibit multiple transitions in their thermograms, corresponding to the unfolding of different domains (e.g., Fab, CH2, CH3). atascientific.com.aunih.gov
Studies comparing maytansinoid-based ADCs (like T-DM1) to the unconjugated (naked) antibody have shown that conjugation generally leads to a decrease in thermal stability. nih.govresearchgate.net The DSC thermograms of ADCs often show more transitions and lower Tm values compared to the naked antibody, indicating that the attachment of the drug-linker destabilizes the protein structure to some extent. nih.govresearchgate.net This information is critical during the development and formulation of ADCs to ensure their stability during manufacturing and storage. atascientific.com.aunih.gov
Table 4: DSC Analysis of Trastuzumab and a Maytansinoid ADC
| Sample | Transition 1 (Tm1, °C) | Transition 2 (Tm2, °C) | Transition 3 (Tm3, °C) | Reference |
|---|---|---|---|---|
| Trastuzumab | 71.3 | 82.6 | - | researchgate.net |
Development of Bioanalytical Assays for Maytansinoids and Their Catabolites
The development of robust and sensitive bioanalytical assays is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of maytansinoid-based ADCs and for quantifying the released payload and its catabolites in biological matrices. mdpi.com The complexity of ADCs, which consist of both large-molecule (antibody) and small-molecule (drug-linker) components, necessitates a multi-faceted bioanalytical strategy. mdpi.come-b-f.eu
A variety of platforms are employed to measure different analytes. Ligand-binding assays (LBAs), such as enzyme-linked immunosorbent assays (ELISA), are commonly used to quantify the total antibody and the intact, conjugated antibody. mdpi.comnih.gov For the detection of the released maytansinoid payload and its catabolites, which circulate at much lower concentrations, more sensitive methods are required. Competition ELISAs have been developed for this purpose. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative for quantifying the free maytansinoid and its metabolites. mdpi.comnih.gov These methods offer high specificity and sensitivity and typically involve sample preparation steps like protein precipitation or solid-phase extraction to remove larger biomolecules before analysis. mdpi.com Hybrid LBA-LC/MS methods are also utilized, combining the selectivity of immunoaffinity capture with the quantitative power of mass spectrometry. mdpi.comgoogle.com These sophisticated assays are critical for correlating drug exposure with efficacy and safety during preclinical and clinical development. mdpi.combioanalysis-zone.com
Table 5: Common Bioanalytical Methods for Maytansinoid ADCs and Catabolites
| Analyte | Assay Platform | Key Features | Reference |
|---|---|---|---|
| Total Antibody | LBA (ELISA) | Quantifies all antibody molecules, regardless of conjugation status. | mdpi.comnih.gov |
| Conjugated Antibody | LBA (ELISA), Hybrid LBA-LC/MS | Quantifies antibody molecules with one or more drug molecules attached. | mdpi.comnih.gov |
Future Directions and Research Challenges in Maytansinol Chemical Biology
Discovery and Characterization of New Natural Maytansinoid Variants
The quest for novel maytansinoid structures from natural sources remains a vibrant area of research. While the initial discoveries were from higher plants, subsequent findings have shown that microorganisms, particularly endophytic actinomycetes and fungi, are prolific producers of these compounds. iglobaljournal.comnih.govnih.gov The discovery of ansamitocins from Actinosynnema pretiosum was a significant breakthrough, opening up microbial fermentation as a viable source for maytansinoid production. iglobaljournal.comacademie-sciences.fr
Future efforts will likely focus on exploring untapped ecological niches for microorganisms with the genetic capacity to produce maytansinoids. Advanced screening techniques, including genome mining of microbial databases for polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters associated with maytansinoid biosynthesis, will be instrumental. pnas.orgresearchgate.net For instance, the identification of the 3-amino-5-hydroxybenzoic acid (AHBA) synthase gene, a key starter unit for maytansinoid biosynthesis, has been used to pinpoint potential producers. rsc.orgresearchgate.net
A significant challenge lies in the fact that many of these biosynthetic gene clusters may be silent under standard laboratory culture conditions. Therefore, innovative cultivation strategies, such as co-culturing different microorganisms to trigger interspecies crosstalk or using chemical elicitors, will be crucial to induce the production of novel maytansinoids. usp.br Recent discoveries of new maytansinoid analogs, such as ansacarbamitosins and N-glycosylated maytansinoids, highlight the structural diversity that still awaits discovery. iglobaljournal.comresearchgate.net
Table 1: Selected Examples of Recently Discovered Natural Maytansinoid Variants
| Maytansinoid Variant | Producing Organism | Key Structural Feature | Reference |
| Ansacarbamitosins | Amycolatopsis sp. CP2808 | Novel carbamoyl (B1232498) group | iglobaljournal.com |
| N-glycosylated maytansinoids | Actinosynnema pretiosum | β-D-glycosyl substitution on the macrolactam nitrogen | researchgate.net |
| Naphthomycin K | Streptomyces sp. CS | Chlorine-containing ansamycin (B12435341) | nih.gov |
| Trewiasine | Trewia nudiflora | Additional methoxy (B1213986) group | researchgate.net |
Elucidation of Uncharted Biosynthetic Enzymes and Regulatory Mechanisms
While the core biosynthetic pathway of ansamitocin in Actinosynnema pretiosum has been largely elucidated, many of the intricate enzymatic steps and regulatory networks remain uncharted. pnas.orgpnas.orgnih.gov The biosynthesis involves a complex interplay of type I modular polyketide synthases (PKS) and a host of post-PKS modification enzymes responsible for tailoring the maytansinoid scaffold, including halogenation, methylation, epoxidation, and esterification. pnas.orgnih.gov
A key area of future research is the detailed biochemical characterization of these enzymes. For example, understanding the substrate specificity and catalytic mechanism of the various acyltransferases that install the C-3 ester side chain could enable the enzymatic synthesis of a wide array of maytansinoid analogs. psu.edu Furthermore, the discovery that the ansamitocin biosynthetic genes are located in two separate clusters in A. pretiosum suggests a complex regulatory mechanism that is yet to be fully understood. pnas.orgpnas.org
Unraveling the regulatory circuits that govern maytansinoid production is another significant challenge. This includes identifying transcription factors, signaling molecules, and environmental cues that control the expression of the biosynthetic gene cluster. This knowledge is not only of fundamental scientific interest but also has practical implications for improving maytansinoid titers in fermentation-based production systems. The intriguing observation of cross-species biosynthesis of maytansine (B1676224), involving both the host plant and its endophytic microflora, points to a complex interplay and trafficking of biosynthetic intermediates that warrants further investigation. rsc.org
Development of Innovative Total and Semisynthetic Methodologies for Analogue Generation
The structural complexity of maytansinol (B1676226), with its 19-membered ansa macrolide ring and multiple stereocenters, makes its total synthesis a formidable challenge. researchgate.netmdpi.com While several total syntheses have been reported, they are often lengthy and not practical for large-scale production or the generation of diverse analog libraries. researchgate.netresearchgate.net Future research in this area will likely focus on developing more convergent and efficient synthetic routes. The concept of "diverted total synthesis," where advanced synthetic intermediates are used to create analogs with deep-seated structural modifications, holds promise for accessing novel maytansinoid scaffolds. rsc.org
Semisynthesis, starting from microbially produced ansamitocins, remains the most practical approach for generating maytansinoid analogs for clinical development. academie-sciences.frmdpi.comacademie-sciences.fr The core strategy typically involves the reductive cleavage of the C-3 ester to yield this compound, followed by re-esterification with a desired acyl side chain. academie-sciences.fracademie-sciences.fr Modern methods utilize reagents like lithium trimethoxyaluminum (B11948062) hydride for the reduction and DCC/ZnCl2 for the esterification. academie-sciences.fracademie-sciences.fr
A significant challenge in semisynthesis is the selective modification of the this compound core. The development of new protecting group strategies and chemoselective reagents will be crucial for accessing a wider range of analogs. For instance, methods for the selective modification of other positions on the macrocycle, beyond the C-3 ester, would open up new avenues for structure-activity relationship (SAR) studies. The synthesis of maytansinoid-drug conjugates, such as those bearing thiol or disulfide linkers for attachment to antibodies, has been a major focus and will continue to drive innovation in synthetic methodology. biochempeg.comgoogle.com
Deeper Mechanistic Understanding of Molecular Interactions Beyond Tubulin
The primary mechanism of action of maytansinoids is the inhibition of microtubule polymerization by binding to tubulin. nih.gov They bind to a specific site on β-tubulin, often referred to as the maytansine site, which is distinct from the binding sites of other microtubule inhibitors like vinca (B1221190) alkaloids and taxanes. nih.govacs.org While the interaction with tubulin is well-established, a deeper understanding of the molecular details of this interaction and the potential for interactions with other cellular components is an important area for future research.
High-resolution structural studies, such as cryo-electron microscopy and X-ray crystallography, of maytansinoid-tubulin complexes can provide valuable insights into the precise binding mode and the conformational changes induced in tubulin. unimi.it Such studies have already shown that bulky substituents can be accommodated at the C-3 position without disrupting the core binding interactions, paving the way for the design of new probes and conjugates. unimi.itnih.gov
Furthermore, investigating potential "off-target" interactions is crucial for a comprehensive understanding of maytansinoid biology and for predicting potential side effects. For example, recent studies have suggested that cytoskeleton-associated protein 5 (CKAP5) on hepatocytes may be an off-target binding partner for maytansinoid-based antibody-drug conjugates, potentially contributing to hepatotoxicity. nih.gov The observation that maytansine can inhibit nucleotide binding at the exchangeable site of tubulin also suggests a more complex interplay with tubulin function than simple steric hindrance of polymerization. nih.gov Identifying and characterizing these non-tubulin interactions will be key to designing maytansinoids with improved therapeutic indices.
Exploration of this compound as a High-Precision Probe for Cellular Processes
The high potency and specific binding of maytansinoids to tubulin make them excellent candidates for development as chemical probes to study the dynamic processes of the microtubule cytoskeleton. nih.gov Their ability to disrupt microtubule function with high precision can be harnessed to investigate the role of microtubules in various cellular events beyond mitosis, such as intracellular transport, cell signaling, and cell migration.
The development of maytansinoid-based probes, such as fluorescently labeled or photo-affinity labeled analogs, would be invaluable for visualizing microtubule dynamics in living cells and for identifying tubulin-interacting proteins. researchgate.net The synthesis of long-chain derivatives and conjugates has demonstrated that the this compound scaffold can be modified with reporter groups without losing its high affinity for tubulin. unimi.itnih.gov
A significant challenge in this area is the synthesis of these sophisticated probes. This requires robust and versatile synthetic strategies that allow for the late-stage introduction of reporter tags. Furthermore, the application of these probes will require advanced imaging techniques and quantitative analysis methods to fully capture the complex and dynamic nature of the microtubule network. The use of this compound-based probes could provide new insights into the subtle roles of microtubule dynamics in both normal physiology and disease states.
Integration of Computational Chemistry and Machine Learning in Maytansinoid Design and SAR Prediction
Computational chemistry and machine learning are poised to play an increasingly important role in the future of maytansinoid research. These in silico approaches can accelerate the discovery and optimization of new maytansinoid analogs by providing predictive models for their activity and properties.
Molecular docking and molecular dynamics simulations can be used to model the interaction of maytansinoid analogs with the tubulin binding site, helping to rationalize structure-activity relationships (SAR) and guide the design of new compounds with improved affinity or altered binding kinetics. issnpschool.org These computational studies can help prioritize synthetic targets, saving time and resources.
Machine learning algorithms can be trained on existing SAR data to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of virtual libraries of maytansinoid analogs, identifying promising candidates for synthesis and testing. As more data on the biological activity and physicochemical properties of maytansinoids become available, the predictive power of these models will continue to improve.
The integration of computational approaches presents several challenges. The accuracy of predictive models is highly dependent on the quality and quantity of the training data. Therefore, the generation of high-quality experimental data for a diverse set of maytansinoid analogs is essential. Additionally, the development of more sophisticated algorithms that can accurately model the complex biological systems in which maytansinoids act will be a continuing area of research.
Q & A
Q. What are the key synthetic approaches for producing Maytansinol, and how do they address stereochemical challenges?
this compound’s complex macrolide structure requires convergent synthesis strategies. A notable method involves coupling (3S,6S,7S)-aldehyde and (S)-p-tolyl sulfoxide fragments, achieving 60% diastereomeric excess at C(10) and ensuring E/E stereochemistry for the 11,13-diene system. Thermal elimination of sulfinate intermediates and selective functionalization enable macrocyclization, critical for biological activity .
Q. How can functionalized this compound derivatives be synthesized and validated for microtubule-targeting studies?
Acylating this compound with carboxylates (e.g., 4-(2-azidoethyl)benzoic acid or 6-azidohexanoic acid) introduces functional handles for probes. Reaction conditions (e.g., DCC/DMAP catalysis in anhydrous DCM) and purification via flash chromatography are critical. Validation relies on <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.8 ppm for aromatic protons) and HR-MS (e.g., [M+Na]<sup>+</sup> at m/z 650.2452) to confirm regioselectivity and purity .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity and stability?
Stability studies require HPLC (≥98% purity under -20°C storage) and solubility profiling (e.g., ≥35 mg/mL in DMSO). Degradation under light or humidity is monitored via UV-Vis spectroscopy (λmax 254 nm) and LC-MS to detect hydrolytic byproducts .
Advanced Research Questions
Q. How does this compound’s biosynthetic pathway in Actinosynnema pretiosum enable genetic engineering for yield optimization?
The single-module NRPS-like D-alanyltransferase SmAstC catalyzes D-cysteinylation of N-demethyl-4,5-dehydrothis compound (DDM), redirecting ansamitocin biosynthesis toward this compound. Overexpression of SmAstC in A. pretiosum HGF052 disrupts native post-PKS modifications, achieving spontaneous hydrolysis of 3-O-D-cysteinylthis compound to this compound. This approach bypasses traditional chemical synthesis bottlenecks .
Q. What experimental designs resolve contradictions in this compound’s radiosensitizing effects across Drosophila and human cancer models?
In Drosophila, this compound (2 mM) combined with radiation reduces caspase-3 activation in anterior wing disc compartments (p < 0.01), suggesting compartment-specific cytoprotection. In human cells, p53 status determines synergy: p53 wild-type cells show additive effects (IC50 reduction by 40%), while p53-null cells exhibit resistance. Dual-model studies require dose-response matrices and compartment-specific apoptosis assays (e.g., TUNEL staining) .
Q. How can PROTACs incorporating this compound be rationally designed to target tubulin degradation?
this compound’s β-tubulin binding pocket allows conjugation via click chemistry to E3 ligase recruiters (e.g., cereblon or VHL ligands). Functionalization at C(3)-OH with PEG linkers balances solubility and proteasome recruitment efficiency. In vitro validation includes tubulin pulldown assays and ubiquitination Western blots (e.g., anti-polyubiquitin antibodies) .
Q. Why do structural analogs like Maytansine and this compound exhibit divergent microtubule depolymerization kinetics?
Maytansine’s C(3) ester group (vs. This compound’s hydroxyl) enhances hydrophobic interactions with β-tubulin’s Taxane site, reducing IC50 from 3.4 μM (this compound isobutyrate) to 1.2 nM (Maytansine). Kinetic assays (e.g., turbidity at 350 nm) show this compound’s slower on-rate (kon = 1.2 × 10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup>) due to reduced binding entropy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
